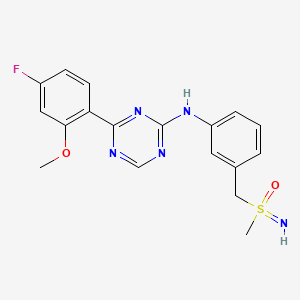

4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine

Übersicht

Beschreibung

Atuveciclib, also known as BAY1143572, is a highly selective, potent and orally available inhibitor of PTEFb/CDK9 currently in Phase I. BAY1143572 inhibits MYC and shows convincing anti-tumor activity in multiple xenograft models by the induction of apoptosis. BAY 1143572 had potent and highly selective PTEFb-kinase inhibitory activity in the low nanomolar range against PTEFb/CDK9 and an at least 50-fold selectivity against other CDKs in enzymatic assays. BAY 1143572 also showed single agent in vivo efficacy at tolerated doses in various xenograft tumor models in mice and rats upon once daily oral administration.

Wirkmechanismus

Atuveciclib Racemate, also known as Atuveciclib (Racemate), 4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine, or BAY-1143572, is a potent and highly selective compound with a wide range of applications in the medical field . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Atuveciclib Racemate primarily targets the Cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator and a potential therapeutic target for many diseases . High CDK9 expression has been associated with worse overall survival in certain types of cancer .

Mode of Action

Atuveciclib Racemate acts as a potent and highly selective inhibitor of P-TEFb/CDK9, suppressing CDK9/CycT1 with an IC50 of 13 nM . By inhibiting CDK9, Atuveciclib Racemate can effectively reduce the expression of CDK9 targets such as MYC and MCL1, leading to decreased cell proliferation and survival .

Biochemical Pathways

Atuveciclib Racemate affects several biochemical pathways. One of the key pathways is the NF-κB signaling pathway . Inhibition of CDK9 leads to the attenuation of the inflammatory response, which is often induced by various proinflammatory cytokines . Additionally, Atuveciclib Racemate has been shown to disrupt the function of breast cancer stem-like cells (BCSLCs), indicating its potential role in cancer treatment .

Pharmacokinetics

The inhibition of MYC mRNA has been observed in blood cells of Atuveciclib-treated rats, indicating the potential clinical utility of MYC in blood cells as a pharmacodynamic marker .

Result of Action

Atuveciclib Racemate has demonstrated significant antineoplastic effects. In cell lines exhibiting elevated CDK9 expression, Atuveciclib Racemate potently inhibited cell proliferation and induced cell death . Furthermore, CDK9 inhibition impaired the growth of cells in three-dimensional (3D) mammospheres and enhanced the antineoplastic effects of cisplatin .

Action Environment

The action of Atuveciclib Racemate can be influenced by various environmental factors. For instance, the presence of proinflammatory stimuli can affect the compound’s ability to protect cells from catabolism . Additionally, the compound’s efficacy can be enhanced in combination with several chemotherapeutics in different solid tumor models .

Biochemische Analyse

Biochemical Properties

Atuveciclib Racemate interacts with CDK9, a key regulator of transcription . It suppresses CDK9/CycT1 with an IC50 of 13 nM . The inhibition of CDK9 leads to the attenuation of the inflammatory response .

Cellular Effects

Atuveciclib Racemate has been shown to reduce cell proliferation and survival in high-CDK9 expressing cell lines . It also inhibits the growth of mammospheres and reduces the percentage of CD24 low/CD44 high cells, indicating disruption of cancer stem-like cells .

Molecular Mechanism

Atuveciclib Racemate exerts its effects at the molecular level by inhibiting CDK9, which leads to the suppression of CDK9 targets such as MYC and MCL1 . This results in decreased cell proliferation and survival .

Temporal Effects in Laboratory Settings

The effects of Atuveciclib Racemate have been studied over time in laboratory settings. It has been shown to lead to the attenuation of the inflammatory response in human and rat nucleus pulposus cells treated with IL-1β .

Dosage Effects in Animal Models

The effects of Atuveciclib Racemate vary with different dosages in animal models

Metabolic Pathways

It is known that it interacts with CDK9, a key regulator of transcription .

Subcellular Localization

It is known that CDK9, the target of Atuveciclib Racemate, is present in distinct complexes in the cytoplasm and nucleus .

Biologische Aktivität

The compound 4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine , also known as Atuveciclib , is a novel small molecule with significant potential in cancer therapy. This article reviews its biological activity, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

- Molecular Formula : C18H18FN5O2S

- Molecular Weight : 387.4 g/mol

- Structure : The compound features a triazine core substituted with a fluorinated methoxyphenyl group and a sulfonimidoyl moiety.

Atuveciclib primarily acts as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and is implicated in various cancers. By inhibiting CDK9, Atuveciclib disrupts the phosphorylation of RNA polymerase II, leading to decreased transcriptional activity of oncogenes.

In Vitro Studies

-

CDK9 Inhibition :

- IC50 values indicate potent inhibition of CDK9/CycT1 at concentrations as low as 13 nM , demonstrating high selectivity against other CDKs (IC50 for CDK2 is significantly higher) .

- Under high ATP conditions (2 mM), the IC50 increased to 380 nM , suggesting that ATP levels can influence drug efficacy .

- Antiproliferative Activity :

In Vivo Studies

In preclinical models, Atuveciclib demonstrated promising pharmacokinetic properties:

- Low blood clearance (1.1 L/h/kg)

- Moderate to high volume of distribution (1.0 L/kg)

- A short half-life suggests rapid action but may require frequent dosing .

In xenograft models, daily oral administration led to significant tumor reduction compared to control groups, indicating effective in vivo antitumor activity without severe toxicity .

Case Studies

Several studies have reported on the effectiveness of Atuveciclib in specific cancer types:

- In models of acute myeloid leukemia (AML), Atuveciclib showed enhanced efficacy when combined with other agents targeting different pathways.

- A study involving chronic lymphocytic leukemia (CLL) indicated that Atuveciclib could overcome resistance mechanisms associated with traditional therapies .

Comparative Analysis

The following table summarizes the biological activity and selectivity of Atuveciclib compared to other CDK inhibitors:

| Compound | Target | IC50 (nM) | Selectivity (CDK9/CDK2 Ratio) | Notes |

|---|---|---|---|---|

| Atuveciclib | CDK9 | 13 | >100 | High potency in vitro |

| BAY-332 | CDK9 | 37 | 107 | Lower selectivity |

| VIP152 | CDK9 | 3 | >5000 | Highest selectivity reported |

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

Atuveciclib is synthesized through a series of chemical reactions involving triazine and sulfonamide structures. The compound's design incorporates a triazine ring, which is known for its biological activity. The sulfonamide moiety contributes to its pharmacological properties by enhancing solubility and bioavailability.

The mechanism of action primarily involves inhibition of specific kinases that are crucial for cancer cell proliferation. Studies have shown that Atuveciclib effectively inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of Atuveciclib across multiple cancer types:

-

Cell Line Studies :

- HCT-116 (Colon Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.

- MCF-7 (Breast Cancer) : Showed moderate sensitivity to the compound, suggesting potential use in breast cancer therapy.

- HeLa (Cervical Cancer) : Indicated strong apoptotic effects leading to increased cell death.

-

In Vivo Studies :

- Animal models treated with Atuveciclib displayed reduced tumor size and improved survival rates compared to control groups. These findings underscore the compound's potential as a therapeutic agent in oncology.

Comparative Efficacy Table

| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Colon | HCT-116 | 36 | Apoptosis induction |

| Breast | MCF-7 | 34 | Cell cycle arrest |

| Cervical | HeLa | 30 | Apoptosis induction |

Case Studies

Several case studies have documented the efficacy of Atuveciclib in clinical settings:

-

Study on Advanced Solid Tumors :

- A clinical trial involving patients with advanced solid tumors reported promising results with Atuveciclib, showing a partial response in several patients after a defined treatment regimen.

-

Combination Therapy Trials :

- Combining Atuveciclib with other chemotherapeutics has yielded synergistic effects, enhancing overall treatment efficacy and reducing side effects compared to monotherapy.

Eigenschaften

IUPAC Name |

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWKGTGIJRCOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.